

# Synthesis of Star-Shaped Poly(propylene sulfide) Polymers: Application Notes and Protocols

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## Compound of Interest

Compound Name: Propylene sulfide

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of star-shaped polymers using **propylene sulfide** (PS). The unique architecture of these polymers, combined with the properties of poly(**propylene sulfide**) (PPS), makes them highly promising materials for advanced applications, particularly in the field of drug delivery and tissue engineering.

## Introduction

Star-shaped polymers, characterized by multiple linear polymer "arms" radiating from a central core, exhibit distinct properties compared to their linear counterparts, including lower solution viscosity and a higher density of functional end groups. When composed of poly(**propylene sulfide**), these polymers are biocompatible and biodegradable, making them excellent candidates for biomedical applications. The PPS backbone is also responsive to reactive oxygen species (ROS), allowing for triggered drug release in specific cellular environments. This protocol focuses on the synthesis of star-shaped poly(**propylene sulfide**) via living anionic polymerization, a method that allows for precise control over molecular weight and narrow molecular weight distributions.<sup>[1][2]</sup>

## Applications in Drug Development

Star-shaped poly(**propylene sulfide**) and its block copolymers, often with poly(ethylene glycol) (PEG), have emerged as versatile platforms for drug delivery.[3][4] Their amphiphilic nature allows for the encapsulation and solubilization of poorly water-soluble, hydrophobic drugs.[3][4]

One significant application is in the delivery of targeted cancer therapies. For instance, these polymers can be used to encapsulate BRAF inhibitors, which are used to treat certain types of melanoma. The delivery of these inhibitors via a star-shaped polymer scaffold can enhance their efficacy and support dermal wound closure.[3] This is particularly relevant as some BRAF inhibitors can paradoxically activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in keratinocytes, promoting wound healing.[3][5]

The ROS-responsive nature of the PPS arms is another key feature for drug delivery.[6] In environments with high levels of ROS, such as inflamed tissues or tumors, the hydrophobic PPS can be oxidized to more hydrophilic sulfoxides and sulfones. This change in polarity can trigger the disassembly of the polymer nanoparticles and the release of the encapsulated drug.[7]

## Quantitative Data Summary

The living anionic polymerization of **propylene sulfide** allows for the synthesis of star-shaped polymers with controlled molecular weights and narrow polydispersity indices (PDI or Mw/Mn). The following table summarizes typical results obtained from the synthesis of a three-armed star poly(**propylene sulfide**).

Entry	[PS]/[Initiator] Ratio	Theoretical Mn ( g/mol )	Experimental Mn ( g/mol )	PDI (Mw/Mn)	Yield (%)
1	30	3,500	3,500	1.05	92
2	60	6,200	6,100	1.05	93
3	90	8,900	8,500	1.06	90
4	135	13,000	10,200	1.13	99

## Experimental Protocols

## I. Synthesis of a Trifunctional Thiol Initiator

A common approach for synthesizing star-shaped polymers is the "core-first" method, which utilizes a multifunctional initiator. This protocol describes a general method for preparing a trifunctional thiol initiator, which can be derived from the reaction of a trifunctional five-membered cyclic dithiocarbonate with an amine.

### Materials:

- Trifunctional five-membered cyclic dithiocarbonate
- Benzylamine or other suitable amine
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Standard laboratory glassware
- Inert atmosphere setup (e.g., Schlenk line or glovebox)

### Procedure:

- Under an inert atmosphere, dissolve the trifunctional five-membered cyclic dithiocarbonate in anhydrous THF in a flame-dried flask equipped with a magnetic stir bar.
- Slowly add a stoichiometric amount of benzylamine to the solution at room temperature.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting trifunctional thiol initiator by column chromatography on silica gel.
- Characterize the purified initiator by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

## II. Synthesis of Star-Shaped Poly(propylene sulfide)

This protocol details the living anionic ring-opening polymerization of **propylene sulfide** using a trifunctional thiol initiator and a co-initiator, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials:

- Trifunctional thiol initiator
- **Propylene sulfide** (PS), freshly distilled
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous N,N-Dimethylformamide (DMF)
- Terminating agent (e.g., iodomethane or 1-(chloromethyl)naphthalene)
- Methanol
- Inert atmosphere setup

Procedure:

- Under an inert atmosphere, dissolve the trifunctional thiol initiator in anhydrous DMF in a flame-dried flask.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add DBU to the solution and stir for 30 minutes at -78 °C to activate the initiator.
- Slowly add the desired amount of freshly distilled **propylene sulfide** to the reaction mixture at 0 °C.
- Allow the polymerization to proceed at 0 °C for 2 hours. The solution will become viscous as the polymer forms.
- Terminate the polymerization by adding the terminating agent (e.g., iodomethane) and stir for an additional hour.

- Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
- Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature.

### III. Purification and Characterization

#### Purification:

The primary method for purifying the synthesized star-shaped polymer is precipitation.

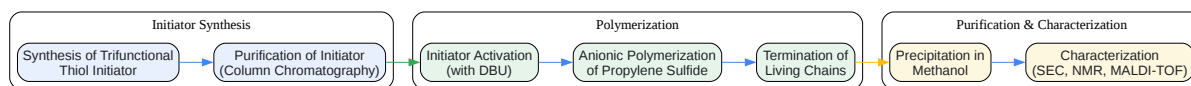
- Dissolve the crude polymer in a minimal amount of a good solvent, such as THF or chloroform.
- Slowly add the polymer solution to a large volume of a non-solvent, typically methanol, with vigorous stirring.
- The star polymer will precipitate out of the solution.
- Isolate the purified polymer by filtration or centrifugation.
- Wash the polymer with the non-solvent to remove any unreacted monomer, initiator, or low molecular weight byproducts.
- Dry the purified polymer under vacuum to a constant weight.

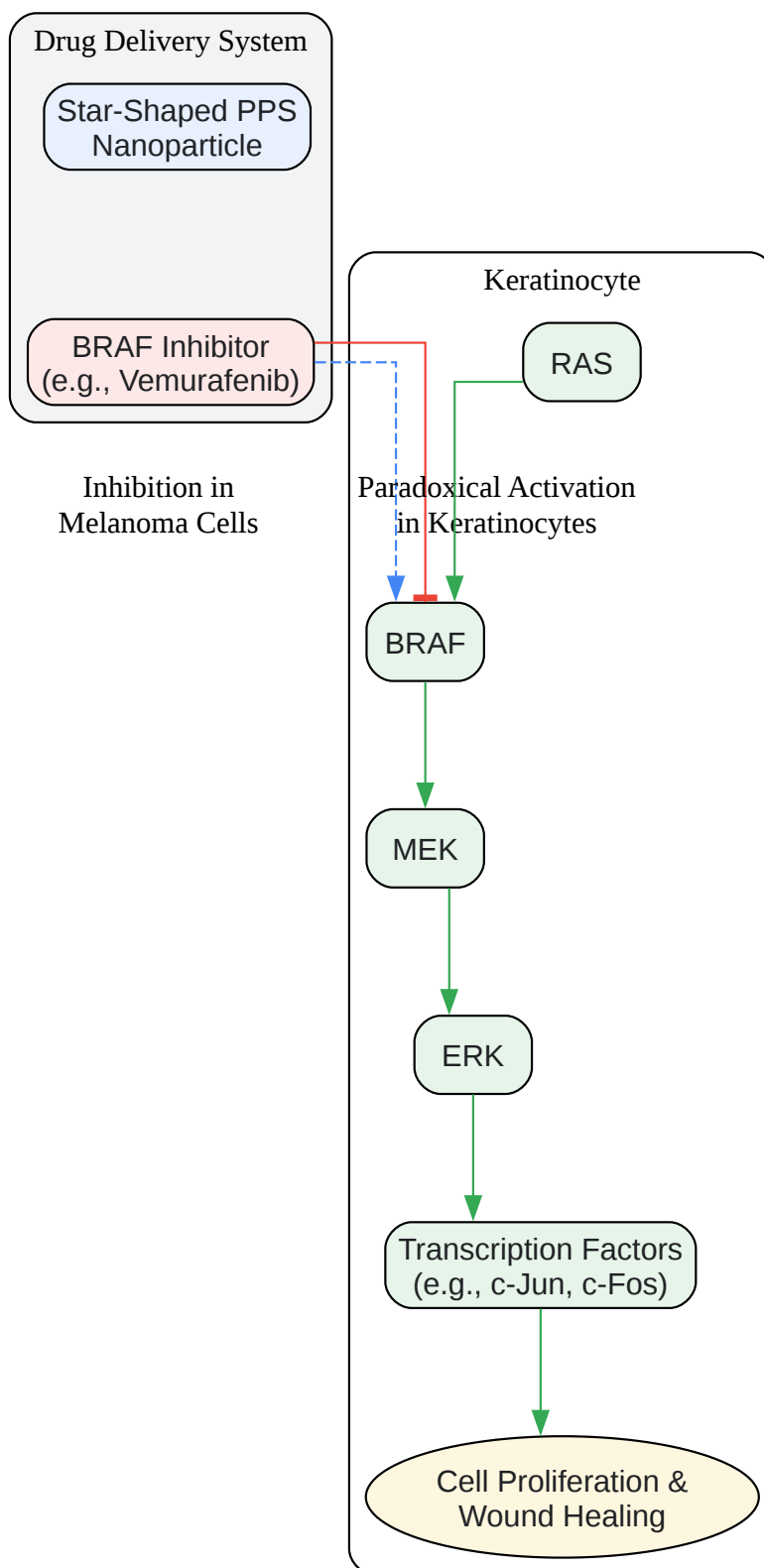
#### Characterization:

- Size Exclusion Chromatography (SEC): Determine the number-average molecular weight ( $M_n$ ), weight-average molecular weight ( $M_w$ ), and polydispersity index ( $PDI = M_w/M_n$ ) of the polymer. A narrow PDI is indicative of a well-controlled, living polymerization.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1H$  and  $^{13}C$ ): Confirm the chemical structure of the polymer, including the core and the poly(**propylene sulfide**) arms. End-group analysis can also be used to estimate the molecular weight.
- Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provide an absolute determination of the molecular weight and confirm the

successful synthesis of the star architecture by showing a single, narrow distribution of polymer chains corresponding to the star polymer.

## Visualizations





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